ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Description
This compound is a pyrrole-3-carboxylate derivative featuring a 2-methoxyphenyl-substituted piperazine moiety and a phenyl group at the 4-position of the pyrrole ring. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- A pyrrole core with ester and methyl substituents.
- A 2-oxoacetyl linker connecting the pyrrole to a 4-(2-methoxyphenyl)piperazine group.
- A phenyl substituent at the pyrrole’s 4-position.
Properties
IUPAC Name |
ethyl 5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-4-35-27(33)22-18(2)28-24(23(22)19-10-6-5-7-11-19)25(31)26(32)30-16-14-29(15-17-30)20-12-8-9-13-21(20)34-3/h5-13,28H,4,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIIYFWBWWQTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate are alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM.
Biochemical Pathways
Upon binding to the alpha1-adrenergic receptors, this compound affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This action is mediated by the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound has shown an acceptable pharmacokinetic profile.
Biological Activity
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 398.47 g/mol. The structure includes a pyrrole ring, a piperazine moiety, and methoxyphenyl groups, which contribute to its pharmacological properties.
The compound is believed to exert its biological effects through multiple mechanisms, including:
- Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors, which may influence mood and anxiety pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a likely contributor to this activity.
- Antitumor Potential : Some derivatives have shown promise in inhibiting tumor growth in vitro, suggesting that this compound could have anticancer properties.
- Anti-inflammatory Effects : The presence of specific functional groups may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study 1: Antidepressant Effects
In a study conducted on rodent models, the compound demonstrated significant antidepressant-like behavior as measured by the forced swim test. The results indicated a reduction in immobility time compared to control groups, suggesting enhanced serotonergic activity.
Case Study 2: Antitumor Activity
A series of in vitro assays were performed where the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potency comparable to established chemotherapeutics.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing pyrrole moieties exhibit significant antitumor properties. Ethyl 5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly due to the presence of the piperazine ring, which is often associated with neuroactive compounds. Research has demonstrated that derivatives of piperazine can enhance cognitive function and exhibit antidepressant-like effects in animal models.
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce oxidative stress in macrophages.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound against human breast cancer cell lines (MCF7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, researchers evaluated the effects of this compound on cognitive impairment induced by oxidative stress in rats. The results showed that administration of this compound improved memory performance in behavioral tests and reduced markers of oxidative damage in brain tissue.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structurally related compounds identified in the evidence, emphasizing substituent variations and their implications.
Table 1: Structural Comparison of Key Analogs
Key Observations
Piperazine Substituents: The target compound’s 2-methoxyphenylpiperazine group contrasts with the 4-nitrophenethylpiperazine in .
Core Heterocycle :
- Replacement of the pyrrole core (target compound) with pyrazole (as in ) eliminates aromatic NH groups, altering hydrogen-bonding capacity and metabolic stability. Pyrazoles often exhibit higher enzymatic resistance .
Ester vs. Amide Linkers :
- The 2-oxoacetyl linker in the target compound may confer rigidity compared to flexible alkyl chains in analogs like 1-(pentan-3-yl)-1,4-diazepane . This rigidity could enhance receptor-binding specificity.
Aromatic Substituents :
- The 4-phenyl group on the pyrrole (target) vs. 4-cyclohexylphenyl in impacts steric bulk and lipophilicity. Cyclohexyl groups may improve membrane permeability but reduce solubility .
Methodological Considerations for Structural Analysis
The structural comparisons above rely on crystallographic tools referenced in the evidence:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
